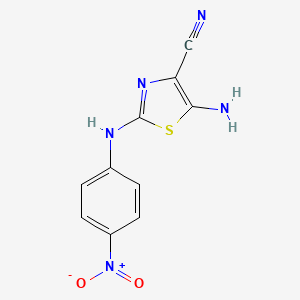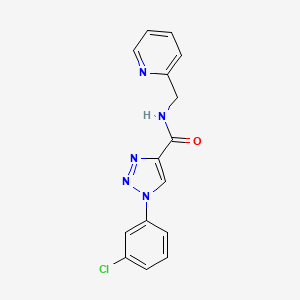
1-(3-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a triazole-based compound that has been synthesized using various methods. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Antioxidant and Antiradical Activities
Studies on triazole derivatives, such as the synthesis and investigation of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives, have demonstrated significant antioxidant and antiradical activities. These compounds, synthesized and characterized through various analytical techniques, including IR, 1H NMR, and 13C NMR, indicate the potential of triazole compounds in developing antioxidant agents (Bekircan et al., 2008).
Antitubercular Activity
The preparation of triazole derivatives for targeting Mycobacterium tuberculosis pantothenate synthetase highlights another significant area of application. These derivatives, characterized using NMR spectroscopy, mass spectrometry, and elemental analysis, exhibited minimum inhibitory concentration (MIC) values indicating their potential as antitubercular agents. The most active compounds in these studies demonstrated both significant activity against MTB pantothenate synthetase and non-cytotoxicity in cell lines, pointing to the therapeutic potential of triazole derivatives in tuberculosis treatment (Amaroju et al., 2017).
Corrosion Inhibition
Triazole derivatives have also been explored as corrosion inhibitors for metals in acidic environments. Studies comparing triazole derivatives like (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM) and (1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-yl)methanol (PTM) found that PTM functions as a more effective inhibitor for mild steel in hydrochloric acid, highlighting the role of triazole compounds in protecting metals against corrosion (Ma et al., 2017).
Photophysical Properties
Research on rhenium(I) complexes with triazole derivatives has provided insights into the photophysical properties of these compounds. Such studies involve the synthesis, characterization, and examination of the electronic structure of rhenium(I) complexes, indicating the potential of triazole derivatives in developing materials with desirable optical and electronic properties (Kim et al., 2013).
Antimicrobial Activity
The synthesis and evaluation of piperazine and triazolo-pyrazine derivatives, including their antimicrobial activity against bacterial and fungal strains, demonstrate the broad-spectrum antimicrobial potential of triazole-related compounds. These findings suggest the usefulness of triazole derivatives in creating new antimicrobial agents with efficacy against various pathogens (Patil et al., 2021).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-N-(pyridin-2-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c16-11-4-3-6-13(8-11)21-10-14(19-20-21)15(22)18-9-12-5-1-2-7-17-12/h1-8,10H,9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMFIMAFUFTFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

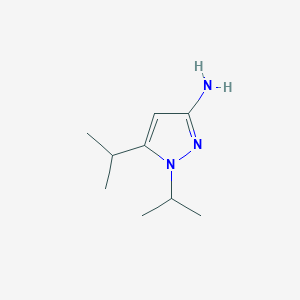
![4-(4-bromophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2798051.png)
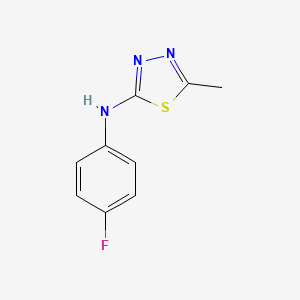
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B2798054.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methoxyphenyl)amino]acetamide](/img/structure/B2798056.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-ethylphenyl)acetamide](/img/structure/B2798057.png)
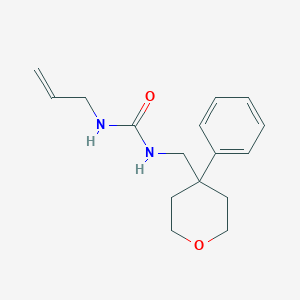
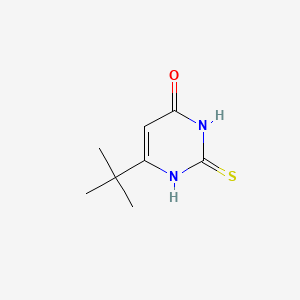

![Ethyl 2-[2-(carbamoyl(hydroxyimino)methyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2798062.png)
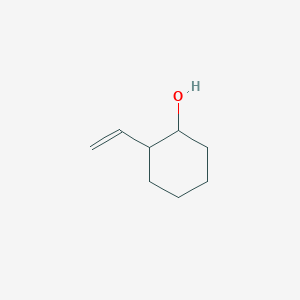
![N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2798068.png)

